molecular formula C5H12NO5P B3264707 [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid CAS No. 39600-47-0

[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid

Cat. No.: B3264707
CAS No.: 39600-47-0
M. Wt: 197.13 g/mol
InChI Key: KCNGRSQQOKXAKR-UHFFFAOYSA-N
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Description

[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid , also known commercially as Glyphosate ethyl ester and identified by CAS Number 39600-47-0 , is a synthetic organophosphorus compound with the molecular formula C5H12NO5P and a molecular weight of 197.126 g/mol . This compound is an ethyl ester derivative of the broad-spectrum herbicide glyphosate, functioning as a key intermediate in the study of N-(phosphonomethyl) amino acids and their derivatives . Its core structure features a methylphosphonic acid group linked to a glycine ethyl ester moiety, making it a valuable subject for research in agrochemical synthesis and mode-of-action studies . Researchers utilize this compound to investigate the structure-activity relationships of herbicide analogs, the metabolism of phosphonate esters in biological systems, and the development of novel compounds for agricultural science . The compound is supplied as a stable solid and must be stored under appropriate conditions. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2-ethoxy-2-oxoethyl)amino]methylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P/c1-2-11-5(7)3-6-4-12(8,9)10/h6H,2-4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNGRSQQOKXAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy 2 Oxo Ethyl Amino Methylphosphonic Acid

Established Synthetic Pathways for the Aminomethylphosphonate (B1262766) Moiety

The formation of the C-P bond in α-aminophosphonates is central to their synthesis. Several classical multicomponent reactions have been established for this purpose, providing versatile routes to the aminomethylphosphonate core.

The Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of an amine, a carbonyl compound (typically formaldehyde (B43269) for the methylphosphonate (B1257008) moiety), and a dialkyl phosphite (B83602). nih.govorganic-chemistry.orgwikipedia.org The reaction is highly valuable for generating peptidomimetic compounds. organic-chemistry.org The mechanism can proceed through two primary pathways, depending on the reactivity of the substrates:

Imine Pathway: The amine and carbonyl compound first condense to form an imine (Schiff base), which then undergoes nucleophilic addition by the dialkyl phosphite (a process also known as the Pudovik reaction). nih.govmdpi.com

α-Hydroxyphosphonate Pathway: The carbonyl compound reacts with the dialkyl phosphite to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine yields the final α-aminophosphonate. nih.govmdpi.com

The reaction can be catalyzed by both Lewis and Brønsted acids, and in many cases, can be performed under solvent-free conditions, often with microwave irradiation to accelerate the process. nih.gov

The Pudovik Reaction: This two-component reaction involves the direct addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the C=N double bond of a pre-formed imine. mdpi.comtandfonline.comwikipedia.org It is a fundamental method for preparing α-aminophosphonates and is mechanistically a key part of the imine pathway in the Kabachnik-Fields reaction. mdpi.com The reaction can be promoted by bases or Lewis acids. wikipedia.org

The Moedritzer-Irani Reaction: This reaction is a variation of the Mannich-type condensation, specifically for producing aminomethylphosphonic acids directly, without an ester hydrolysis step. chempedia.infomdpi.com It involves the reaction of an amine, formaldehyde, and phosphorous acid, typically in an aqueous acidic medium. chempedia.infomdpi.comiaea.org This method is particularly advantageous as it avoids the often harsh conditions required for the deprotection of phosphonate (B1237965) esters. mdpi.com

Table 1: Comparison of Established Synthetic Pathways
ReactionComponentsKey Intermediate(s)ProductAdvantages
Kabachnik-Fields Amine, Carbonyl, Dialkyl PhosphiteImine or α-Hydroxyphosphonateα-Aminophosphonate EsterOne-pot, high atom economy, versatile
Pudovik Pre-formed Imine, Dialkyl PhosphiteNone (direct addition)α-Aminophosphonate EsterMechanistically simpler, good for specific imines
Moedritzer-Irani Amine, Formaldehyde, Phosphorous AcidN/AAminomethylphosphonic AcidDirect to acid, avoids ester hydrolysis

Strategies for the Introduction and Modification of the 2-Ethoxy-2-oxo-ethyl Group

The synthesis of the target molecule, [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid, requires the specific introduction of the N-(2-ethoxy-2-oxo-ethyl) group, which is an ethyl glycinate (B8599266) moiety. This is typically achieved by N-alkylation of a suitable aminomethylphosphonate precursor with a reagent like ethyl bromoacetate. The synthesis can start from precursors like N-(phosphonomethyl)glycine, which is then esterified. google.comvapourtec.comnih.gov

Esterification and transesterification are key reactions for modifying both the phosphonate and the carboxylate moieties of the molecule.

Esterification: Direct esterification of the phosphonic acid group can be achieved using various methods, though these often require harsh conditions. For the carboxyl group of an N-(phosphonomethyl)glycine precursor, standard acid-catalyzed esterification with ethanol (B145695) can be employed.

Transesterification: This process allows for the exchange of ester groups and can be applied to either the phosphonate or the carboxylate ester. Transesterification of phosphonate esters is often catalyzed by alkali metal alkoxides or other weak acid salts. google.com For instance, dialkyl phosphonates can be converted to mixed esters by reaction with a different alcohol in the presence of a catalyst. google.comnih.gov This can be a useful strategy if a precursor with a different phosphonate ester group is used. Microwave assistance can also facilitate transesterification reactions, sometimes leading to side reactions like ester cleavage. mtak.hu

The biological activity of α-aminophosphonates is often dependent on the absolute configuration at the α-carbon. Therefore, stereoselective synthesis is a critical area of research. Asymmetric synthesis can be achieved through several main strategies. nih.gov

Use of Chiral Amines: Condensation of an aldehyde with a chiral amine (e.g., (S)-α-methylbenzylamine) generates a chiral imine. Subsequent diastereoselective addition of a phosphite leads to an enantiomerically enriched α-aminophosphonate. nih.gov

Use of Chiral Catalysts: A non-chiral imine and a non-chiral phosphite can react in the presence of a chiral catalyst to produce an enantiomerically enriched product. nih.gov Catalysts include chiral Brønsted acids like 1,1'-binaphthol (BINOL) phosphates or cinchona alkaloid derivatives. nih.govmdpi.com

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the phosphite itself. Reagents like TADDOL-derived or CAMDOL-derived H-phosphonates react with imines or aldehydes with high diastereoselectivity. rsc.orgssrn.com The auxiliary can be removed later in the synthetic sequence to yield the optically pure compound. rsc.org

Table 2: Examples of Chiral Inductors in Aminophosphonate Synthesis
StrategyChiral ComponentExampleTypical Diastereomeric/Enantiomeric Excess
Chiral Amine(S)-α-methylbenzylaminePudovik reaction with imine from benzaldehydeVariable, e.g., 66:34 dr
Chiral Catalyst(R)-BINOL-phosphate derivativeCatalytic Pudovik reactionModerate to high ee (e.g., up to 62%) nih.gov
Chiral CatalystCinchona Alkaloid derivativePhase-transfer catalyzed Pudovik reactionHigh ee (e.g., up to 98%) mdpi.com
Chiral AuxiliaryTADDOL-H-phosphonateAza-Pudovik reactionHigh dr (>95:5) rsc.org

Novel Synthetic Routes and Methodological Advancements in Phosphonate Synthesis

Research in phosphonate synthesis continues to evolve, with a focus on improving efficiency, selectivity, and environmental friendliness ("green chemistry").

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate many of the classical reactions, including the Kabachnik-Fields reaction and esterification processes. nih.govmdpi.comnih.govresearchgate.netrsc.orgtandfonline.com This technique often reduces reaction times from hours to minutes and can lead to higher yields, sometimes allowing for solvent-free conditions. sci-hub.se

Novel Catalysts: A wide array of new catalysts have been developed for the Kabachnik-Fields and Pudovik reactions. These include metal salts like magnesium perchlorate (B79767) and indium(III) chloride, as well as organocatalysts. organic-chemistry.org These catalysts can offer improved yields and milder reaction conditions.

Photocatalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-P bond formation. chinesechemsoc.orgsciengine.comrsc.orgbohrium.com These methods often proceed via radical intermediates. For instance, semiconductor quantum dots can catalyze the conversion of H-phosphine oxides into phosphoryl radicals, which can then couple with α-amino C-H bonds under mild, oxidant-free conditions. chinesechemsoc.orgbohrium.com This represents a step- and atom-economical approach to phosphonate synthesis. chinesechemsoc.org

Derivatization Strategies for Analog Development and Structural Diversification

The structure of this compound contains a secondary amine, which is a prime site for further modification to generate a library of analogs for structure-activity relationship (SAR) studies.

The nitrogen atom can be targeted through various reactions, most commonly N-alkylation and N-acylation.

N-Alkylation: As a secondary amine, the nitrogen atom can undergo a second alkylation reaction with an alkyl halide or other electrophile to form a tertiary amine. This can be used to introduce a wide variety of substituents. For example, a second Kabachnik-Fields reaction can be performed on an existing α-aminophosphonate to introduce another phosphonoylmethyl group. rsc.org

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amide. rsc.org This transformation introduces a carbonyl group adjacent to the nitrogen, significantly altering the electronic and steric properties of the molecule. N-acylation is a common strategy in peptide and peptidomimetic chemistry. nih.govbath.ac.uk

Table 3: Derivatization Reactions at the Amino Group
Reaction TypeReagent(s)Functional Group IntroducedProduct Class
N-Alkylation Alkyl Halide (R-X), BaseAlkyl (R)Tertiary Amine
N-Acylation Acyl Chloride (RCOCl), BaseAcyl (RCO)Amide
Second Kabachnik-Fields Formaldehyde, Dialkyl PhosphitePhosphonoylmethyl (-CH₂P(O)(OR)₂)Tertiary Amine (bis-phosphonate) rsc.org

Functionalization of the Phosphonic Acid Moiety

The phosphonic acid group is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives, including phosphonate esters and phosphonamidates.

The direct and selective esterification of the phosphonic acid is a fundamental transformation. While the parent compound already contains an ethyl ester on the glycine (B1666218) moiety, the phosphonic acid can be further esterified to yield mixed phosphonate esters. The selective formation of mono- or diesters of phosphonic acids can be challenging. However, methods utilizing orthoesters as alkoxy group donors have been developed for the selective esterification of phosphonic acids. nih.govresearchgate.net The reaction conditions, particularly temperature, can be controlled to favor the formation of either monoesters or diesters. researchgate.net For instance, triethyl orthoacetate has been identified as an effective reagent for these transformations. nih.govresearchgate.net

Alternative esterification methods include reactions with chlorinated silica (B1680970) gel, the use of Garegg–Samuelsson conditions, or dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification. nih.gov Partial hydrolysis of existing phosphonate diesters can also be a route to obtaining monoesters. nih.gov

Table 1: Examples of Esterification Reactions of Phosphonic Acids
ReactantReagent/ConditionsProductReference
Alkyl/Aryl Phosphonic AcidTriethyl orthoacetate, 30 °CMonoethyl phosphonate nih.govresearchgate.net
Alkyl/Aryl Phosphonic AcidTriethyl orthoacetate, higher temperatureDiethyl phosphonate researchgate.net

The synthesis of phosphonamidates from aminophosphonates introduces a nitrogen-phosphorus bond, creating analogues of amino acid-based phosphonamides. A common strategy involves the conversion of the phosphonic acid to a phosphonyl chloride, followed by reaction with an amine or amino acid ester. nih.govmdpi.com For example, the synthesis of amino acid-based phosphonamidates can be achieved by reacting the corresponding phosphonate with an amino acid ester hydrochloride in the presence of a base like triethylamine. nih.govmdpi.com

Recent methodologies have focused on avoiding harsh reagents by employing phosphonylaminium salts for the synthesis of phosphonamidates. nih.gov This approach allows for the direct coupling of the phosphonate with an amino acid ester.

Table 2: Synthesis of Phosphonamidates
Starting MaterialReagentsProduct TypeReference
Symmetrical dialkyl alkylphosphonateAmino acid methyl ester hydrochloride, TriethylamineAmino acid-based phosphonamidate nih.govmdpi.com
Diethyl phosphorochloridateGlycine methyl esterN-phosphonylated glycine methyl ester nih.gov

Variations of the Ethoxy-oxo-ethyl Side Chain

The ethoxy-oxo-ethyl side chain offers multiple reaction sites for chemical modification, including the ester group and the carbonyl function.

The ethyl ester of the glycine moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-(phosphonomethyl)glycine, commonly known as glyphosate (B1671968). google.comepo.orgnih.gov Acidic hydrolysis is often carried out using strong acids like hydrochloric acid at elevated temperatures. epo.orgnih.gov Alkaline hydrolysis typically involves the use of a base such as sodium hydroxide, followed by acidification to precipitate the final product. google.comepo.org The choice of hydrolysis conditions can be critical to avoid cleavage of the P-C bond. nih.gov

The carboxylic acid, obtained after hydrolysis of the ethyl ester, can be converted into a variety of amides. Standard peptide coupling methods can be employed for this transformation. For instance, the mixed anhydride (B1165640) method using isobutyl chloroformate in the presence of a base like N-methylmorpholine has been successfully used to synthesize amide derivatives of glyphosate by reacting it with various amines. orientjchem.orgresearchgate.net

While less common for this specific molecule, the reduction of the ester or the resulting carboxylic acid to an alcohol or even a methyl group represents a potential synthetic transformation. The reduction of esters and carboxylic acids to alcohols can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). More selective reagents may be required to avoid the reduction of the phosphonic acid moiety. The direct reduction of a carboxylic group to a methyl group can be accomplished using reagents such as triethylsilane in the presence of a catalyst like B(C6F5)3. organic-chemistry.org

Mechanistic Investigations of Molecular Interactions Involving 2 Ethoxy 2 Oxo Ethyl Amino Methylphosphonic Acid

Exploration of Biochemical Pathways and Targeted Enzymes for Phosphonates

There is a lack of specific research identifying the biochemical pathways directly influenced by [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid. For the broader class of phosphonates, it is known that they can act as structural analogs of natural phosphates and carboxylates, thereby interacting with a variety of enzymes. However, no studies have definitively identified the enzymatic targets of this specific ethyl ester derivative.

Characterization of Enzyme Inhibition Mechanisms

General studies on N-phosphonomethylglycine ethyl esters provide some insight into potential enzyme interactions. Research has indicated that enzymes such as α-chymotrypsin and alkaline mesintericopeptidase can be inhibited by related phosphono acid esters. tandfonline.com However, the precise nature of this inhibition by this compound, including whether it is reversible or irreversible, and competitive or non-competitive, has not been characterized.

Kinetic Analysis of Enzyme-Ligand Interactions

A critical gap exists in the scientific literature regarding the kinetic analysis of interactions between this compound and any specific enzyme. Without such studies, key parameters like the inhibition constant (Ki) and the Michaelis constant (Km) remain unknown, precluding a quantitative understanding of its inhibitory potential.

Substrate Mimicry and Transition State Analog Design Principles

Phosphonates are often designed as substrate mimics or transition state analogs due to their tetrahedral geometry, which can resemble the transition state of various enzymatic reactions. While this is a common principle in the design of phosphonate-based inhibitors, there is no available research that specifically discusses the design and application of this compound based on these principles.

Molecular Recognition and Binding Modes with Biological Macromolecules

Detailed structural studies, such as X-ray crystallography or NMR spectroscopy, are necessary to elucidate the binding modes of small molecules with biological macromolecules. At present, there are no published studies that provide structural data on the interaction of this compound with any protein or other biological macromolecule.

Elucidation of Intracellular or Extracellular Targets (in non-human models)

Investigations into the specific intracellular or extracellular targets of this compound in non-human models, such as cell cultures or microbial systems, have not been reported. While studies on related compounds like AMPA have been conducted in human peripheral blood mononuclear cells and murine melanoma cells, this data cannot be directly extrapolated to the ethyl ester derivative.

Biotransformation Pathways and Metabolite Generation (in non-human biological systems)

The biotransformation of this compound in non-human biological systems is an area that requires investigation. A study on N-phosphino- and phosphonomethylglycine ethyl esters demonstrated that the ethoxycarbonyl group can be hydrolyzed by enzymes present in bee venom and by proteolytic enzymes like α-chymotrypsin, protease, and alkaline mesintericopeptidase to yield the corresponding free carboxylic acids. tandfonline.com This suggests a potential biotransformation pathway for this compound, likely resulting in the formation of N-(phosphonomethyl)glycine.

Table 1: Potential Enzymatic Hydrolysis of this compound

Enzyme Source/TypePotential ActionResulting Product
Bee venomHydrolysis of ethoxycarbonyl groupN-(phosphonomethyl)glycine
Proteolytic enzymesHydrolysis of ethoxycarbonyl groupN-(phosphonomethyl)glycine

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Systemic Modification of the Core Structure and Substituent Effects

The biological activity of aminophosphonates can be finely tuned by modifying their core structure. These modifications typically involve three key areas: the phosphonate (B1237965) group itself, the linker connecting the phosphonate to the amino acid moiety, and the substituents on the amino acid portion.

Phosphonate Group Modifications: The phosphonic acid moiety is crucial for mimicking the phosphate (B84403) group of natural substrates or the tetrahedral transition state of enzymatic reactions, such as amide or ester hydrolysis. frontiersin.orgnih.gov Modifications often involve esterification to create prodrugs that can better permeate cell membranes. frontiersin.orgnih.gov The nature of the ester group (e.g., ethyl, methyl, or more complex bioreversible moieties) significantly impacts the compound's physicochemical properties and its subsequent activation within a biological system.

Linker and Amino Acid Moiety Modifications: The length and flexibility of the linker between the phosphonate and the amino group are critical. For instance, in studies of related phosphonopeptides, altering the length of the aminoalkylphosphonic acid component has been shown to dramatically affect antibacterial activity. The core structure, often an analog of a natural amino acid, dictates the compound's interaction with the target enzyme's binding pocket. tandfonline.com Introducing substituents on the carbon backbone can influence binding affinity and specificity. For example, in a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs, shifting an ethoxy substitution from the 4-position to the 2-position on the phenyl ring markedly improved its functional activity in inhibiting cell proliferation. researchgate.net

Substituent Effects on Activity: The introduction of different functional groups can lead to significant changes in biological effects. In the development of nitrogen-containing bisphosphonates, it was found that the presence of a nitrogen atom in the side chain was critical for enhancing potency. nih.gov Similarly, for analogs of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid, modifications to the ethoxy group or the N-substituted glycine (B1666218) ethyl ester portion would be expected to modulate activity. Replacing the ethyl ester with other alkyl or aryl groups could alter lipophilicity and steric interactions within a binding site.

Modification SiteType of ModificationObserved/Expected Effect on ActivityReference
Phosphonate Group Esterification (e.g., ethyl, methyl)Alters cell permeability (prodrug strategy); may require intracellular hydrolysis for activation. frontiersin.org, nih.gov
Phosphonate Group Replacement with phosphinateChanges the charge and steric profile, affecting binding interactions. nih.gov
Amino Linker Altering chain lengthModifies the distance between key binding groups, impacting affinity for the target. tandfonline.com
Ethoxy Ester Group Change of alkyl group (e.g., methyl, propyl)Modifies lipophilicity and susceptibility to esterase-mediated hydrolysis. nih.gov
Ethoxy Ester Group Replacement with aromatic ringIntroduces potential for different types of interactions (e.g., pi-stacking) within the binding site. researchgate.net

Impact of Stereochemistry on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the biological activity of phosphonate analogs, as enzymes and receptors are chiral environments that can differentiate between stereoisomers. mdpi.com The introduction of a chiral center, either at a carbon atom in the backbone or at the phosphorus atom itself, can lead to significant differences in potency and efficacy between enantiomers or diastereomers.

In many classes of biologically active phosphonates, one stereoisomer exhibits significantly higher activity than the other. For example, in the synthesis of phosphonate analogs of the natural acetylcholinesterase inhibitor cyclophostin (B1669515), two diastereomers were produced. nih.gov Testing revealed that the trans phosphonate isomer was more active against acetylcholinesterase than the cis isomer. nih.gov Similarly, another study on bicyclic phosphonate analogs of cyclophostin found that one diastereoisomer had an IC50 of 3 µM, while the other was ten times less potent with an IC50 of 30 µM, highlighting the importance of stereospecificity. nih.gov

This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for optimal interaction with the target's active site. The precise orientation of the phosphonate group, the ester, and other substituents determines the strength and nature of the binding interactions (e.g., hydrogen bonds, electrostatic interactions). In the case of certain phosphoantigens, the E-stereoisomers were found to be the most active derivatives, while the Z-stereoisomers displayed only marginal bioactivity. acs.org This demonstrates that even geometric isomerism can have a profound impact on molecular recognition and the resulting biological response.

Design Principles for Enhanced Specificity and Potency in Research Settings

The rational design of more potent and specific analogs of this compound is guided by established medicinal chemistry principles, leveraging structure-activity relationship data.

Isosteric and Bioisosteric Replacement : A core strategy involves the use of phosphonates as non-hydrolyzable bioisosteres of phosphates. frontiersin.org This principle can be extended to other parts of the molecule. For instance, the carboxylate group of an amino acid can be replaced by a phosphonate group to create antagonists that inhibit enzymes involved in amino acid metabolism. tandfonline.com This mimicry allows the analog to bind to the active site of a target enzyme without undergoing the catalytic reaction.

Transition-State Analogs : Phosphonates are effective mimics of the tetrahedral transition state that occurs during the hydrolysis of esters and amides. frontiersin.orgnih.gov Designing molecules that resemble this high-energy intermediate can lead to very tight binding and potent enzyme inhibition.

Structure-Based Design : When the three-dimensional structure of the target enzyme is known, computational modeling and docking studies can be used to design analogs that fit optimally into the active site. This allows for the rational introduction of substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific residues in the binding pocket, thereby increasing potency and specificity.

Conformational Constraint : Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is preferred for binding. This can reduce the entropic penalty of binding and lead to higher affinity. For example, the development of monocyclic and bicyclic analogs of the inhibitor cyclophostin was an attempt to explore conformational effects on activity. nih.gov

Probing Binding Sites and Active Site Features through Analog Synthesis

Synthesizing a library of analogs based on a core structure like this compound is a powerful method for mapping the features of an enzyme's active site. By systematically altering specific parts of the molecule and measuring the corresponding change in activity, researchers can infer the nature of the binding pocket.

For example, replacing the methyl group on a methylphosphonate (B1257008) analog with longer linear (n-butyl) or branched (benzyl) groups can probe the size and shape of a hydrophobic pocket within the active site. researchgate.net A significant increase in potency with a larger group would suggest the presence of a corresponding pocket that can accommodate it.

Furthermore, introducing functional groups capable of forming specific interactions can identify key residues. For instance, adding a hydrogen bond donor or acceptor at a particular position and observing a change in affinity can help identify complementary residues in the enzyme. Mass spectrometric analysis following incubation of an inhibitor with its target enzyme can confirm that the active site serine residue is indeed phosphorylated by a phosphonate inhibitor, validating the proposed mechanism and binding mode. nih.gov Fluorescently labeled phosphonates have also been synthesized to study the biodistribution and localization of these compounds. nih.gov

Analog Design StrategyPurposeInformation GainedReference
Varying Alkyl/Aryl Substituents Probe for hydrophobic pocketsSize, shape, and nature of nonpolar regions in the active site. researchgate.net
Introducing H-bond Donors/Acceptors Identify key binding residuesLocation of complementary amino acid residues (e.g., serine, histidine) capable of hydrogen bonding. nih.gov
Altering Linker Length Determine optimal spacing of functional groupsThe required distance between key interaction points for optimal binding. tandfonline.com
Introducing Chiral Centers Probe stereochemical preferencesThe specific 3D conformation required for molecular recognition by the chiral active site. nih.gov

Development of Prodrug Strategies and Bioreversible Derivatives (focus on chemical design)

A significant challenge in the development of phosphonate-based therapeutic agents is their poor membrane permeability. At physiological pH, the phosphonic acid group is typically dianionic, which hinders its ability to cross lipophilic cell membranes via passive diffusion. nih.govresearchgate.net To overcome this, various prodrug strategies have been developed to mask the charged phosphonate moiety with bioreversible groups. These groups are designed to be cleaved by intracellular enzymes, releasing the active phosphonic acid inside the target cell. nih.gov

The chemical design of these prodrugs is diverse:

Acyloxyalkyl Esters : This is a common strategy where the phosphonate is derivatized with groups like pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC). frontiersin.org These esters are cleaved by cellular esterases to release an unstable intermediate that spontaneously decomposes, liberating the free phosphonate. nih.gov

Phosphoramidates : In this approach, one of the hydroxyl groups of the phosphonic acid is replaced with an amino acid ester, forming a P-N bond. The "ProTide" technology is a well-known example. nih.gov These phosphoramidates are designed to be recognized by specific intracellular enzymes, like cathepsin A or HINT1, which cleave the promoiety to release the active drug. nih.gov The introduction of an asymmetrical substitution at the phosphorus atom creates a new chiral center, which can influence the rate of cleavage. nih.gov

Cyclic Esters : Cyclic prodrugs, such as the HepDirect™ prodrugs, have been designed for targeted delivery. These are cyclic 1-aryl-1,3-propanyl esters that are susceptible to oxidative cleavage by specific enzymes, such as cytochrome P450 isozymes, which may be overexpressed in a particular tissue like the liver. frontiersin.org

Simple Alkyl Esters : While less common for in vivo applications due to slower hydrolysis rates, simple esters like ethyl or methyl esters are fundamental in synthetic chemistry and can serve as precursors to more complex prodrugs. researchgate.net Studies have shown that the stability of prodrugs can increase with the length of the linker, and chemical stability is often greater at acidic pH compared to basic pH. nih.gov

The choice of promoiety depends on the specific application, the target tissue, and the desired rate of activation. A successful prodrug must balance chemical stability in the extracellular environment with efficient enzymatic cleavage once inside the cell. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational in computational chemistry, using the principles of quantum physics to model the behavior of electrons in molecules. These methods can accurately predict a molecule's electronic structure, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps.

For [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid, QM calculations could determine key electronic properties. For instance, mapping the electrostatic potential would reveal the most electron-rich and electron-poor regions, identifying sites prone to electrophilic or nucleophilic attack and highlighting areas involved in hydrogen bonding. Analysis of the HOMO-LUMO energy gap would provide insights into the molecule's kinetic stability and chemical reactivity. Despite the utility of these methods, specific studies detailing QM calculations on this compound are not present in the current scientific literature.

Table 1: Potential Insights from Quantum Mechanical Calculations

Property Potential Information for this compound
Electronic Structure Distribution of electron density, partial atomic charges.
Molecular Orbitals HOMO-LUMO energy gap, indicating chemical reactivity.
Electrostatic Potential Identification of nucleophilic and electrophilic sites.

| Reactivity Indices | Prediction of the most likely sites for chemical reactions. |

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. rowan.edu This technique is particularly valuable for studying the interaction between a ligand, such as this compound, and a biological receptor, like an enzyme or protein. mdpi.com MD simulations can reveal the stability of the ligand-receptor complex, the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain binding, and the conformational changes that may occur in both the ligand and the receptor upon binding. nih.gov

If a biological target for this compound were identified, MD simulations could elucidate the mechanism of binding and the stability of the resulting complex. mdpi.com This would involve placing the docked compound into a simulated environment (typically including water and ions) and observing its behavior over nanoseconds or longer. Such simulations are crucial for understanding the dynamic nature of molecular recognition. To date, no published research has reported MD simulations involving this compound.

Docking Studies for Predicting Binding Affinities and Orientations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. researchgate.netnih.gov Docking algorithms sample a wide range of possible binding poses and use a scoring function to estimate the binding affinity for each pose. nih.gov This allows researchers to identify the most likely binding mode and to rank different ligands based on their predicted affinity. sums.ac.ir

For this compound, docking studies would be instrumental in screening potential biological targets. By docking the molecule against the crystal structures of various enzymes or receptors, researchers could generate hypotheses about its mechanism of action. The results would include a predicted binding energy (often in kcal/mol) and a detailed visualization of the interactions, such as hydrogen bonds with specific amino acid residues in the receptor's active site. nih.gov A literature search did not yield any specific docking studies performed on this compound.

Table 2: Hypothetical Docking Study Output

Parameter Description
Binding Energy/Score A numerical value (e.g., in kcal/mol) predicting binding affinity.
Binding Pose The 3D orientation of the ligand within the receptor's binding site.
Key Interactions A list of specific hydrogen bonds, ionic, or hydrophobic interactions.

| Interacting Residues | The amino acids in the receptor that form key contacts with the ligand. |

De Novo Design and Virtual Screening Methodologies

Virtual screening involves computationally screening large libraries of compounds to identify those most likely to bind to a drug target. nih.gov Conversely, de novo design involves building novel molecules from scratch, piece by piece, within the constraints of a receptor's binding site. nih.govresearchgate.net These methodologies are central to modern drug discovery, enabling the rapid identification and optimization of new lead compounds.

Should this compound be used as a starting point or fragment in a drug discovery campaign, these techniques would be highly relevant. Virtual screening could identify similar, commercially available molecules with potentially higher affinity or better properties. De novo design algorithms could suggest modifications to the this compound scaffold to improve its interaction with a target, for example, by adding functional groups to form new hydrogen bonds. There is currently no available research detailing the use of this compound in such design or screening methodologies.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms (conformations) that a molecule can adopt and their relative energies. Due to the rotation around its single bonds, a flexible molecule like this compound can exist in numerous conformations. Mapping the conformational energy landscape helps identify the most stable, low-energy conformations that the molecule is likely to adopt. researchgate.net

This analysis is critical because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that is complementary to its receptor's binding site. Computational methods can systematically rotate bonds and calculate the energy of each resulting conformation, leading to an understanding of the molecule's flexibility and its preferred shapes. No studies specifically detailing the conformational landscape of this compound have been published.

Applications in Chemical Biology and Advanced Research Tools Non Clinical Contexts

Use as Biochemical Probes for Enzyme Function Studies

As analogues of natural amino acids, aminophosphonates like [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid are valuable as biochemical probes for investigating enzyme mechanisms. Their structural similarity allows them to be recognized by the active sites of enzymes, but the tetrahedral geometry and distinct electronic properties of the phosphonate (B1237965) group can lead to inhibitory effects. This makes them excellent tools for studying enzyme kinetics and for elucidating the structure and function of enzyme active sites. For instance, derivatives of aminophosphonates have been utilized to probe the active sites of various hydrolases and transferases. While specific kinetic data for this compound is not extensively documented in publicly available literature, the broader class of α-aminophosphonates is known to act as inhibitors for enzymes such as acid phosphatases. nih.gov

Development of Fluorescent or Isotope-Labeled Derivatives for Mechanistic Tracing

To trace the metabolic fate and molecular interactions of this compound, fluorescent or isotope-labeled derivatives can be synthesized. Attaching a fluorescent tag allows for the visualization of the compound's localization within cellular systems using techniques like fluorescence microscopy. Isotopic labeling, where atoms such as 13C, 15N, or 18O are incorporated into the molecule, enables its detection and quantification in complex biological mixtures via mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com This approach is crucial for mechanistic studies, allowing researchers to follow the compound through specific biochemical pathways and identify its molecular targets. While the synthesis of fluorescent and isotope-labeled aminophosphonates is a well-established practice, specific examples and detailed protocols for this compound derivatives are not widely reported.

Application in Cell-Free Systems and Microbial Models for Target Validation

Cell-free systems, which contain the necessary components for biological processes without intact cells, provide a controlled environment to study the direct effects of compounds like this compound on specific enzymes or pathways. These in vitro assays are instrumental in the initial stages of target validation. Furthermore, microbial models, such as bacteria or yeast, offer a genetically tractable system to investigate the compound's mechanism of action and to identify potential protein targets. By observing the phenotypic changes in these microorganisms upon exposure to the compound, researchers can gain valuable insights into its biological activity.

Potential as Lead Compounds for Further Academic Exploration

The structural scaffold of this compound presents it as a potential lead compound for further academic exploration in the field of medicinal chemistry. nih.gov Its inherent biological activity, coupled with the potential for chemical modification, makes it an attractive starting point for the design and synthesis of more potent and selective inhibitors of therapeutic targets. Academic research often focuses on optimizing such lead structures to improve their pharmacological properties, paving the way for the development of new therapeutic agents. The journey from a lead compound to a clinical candidate is a lengthy and complex process, with initial academic studies playing a crucial role in establishing the foundational knowledge.

Role in Understanding Phosphorylation and Dephosphorylation Pathways

Phosphorylation and dephosphorylation are fundamental cellular processes that regulate a vast array of signaling pathways. Phosphonates, due to their structural resemblance to phosphates, can act as stable mimics of phosphorylated substrates or intermediates. This property makes them invaluable tools for studying the enzymes involved in these pathways, namely kinases and phosphatases. While specific studies detailing the use of this compound in this context are limited, the general class of phosphonates has been instrumental in advancing our understanding of these critical biological control mechanisms.

Advanced Analytical Methodologies for Characterizing Interactions and Mechanisms

X-ray Crystallography and Cryo-Electron Microscopy for Structure Elucidation of Complexes

X-ray crystallography is a cornerstone technique for elucidating the precise three-dimensional structure of molecules and their complexes at atomic resolution. For phosphonate-containing compounds, this method can reveal detailed information about how they bind to target proteins or coordinate with metal ions. Studies on related compounds, such as bisphosphonates and aminomethylphosphonic acid (AMPA), have successfully used X-ray absorption near-edge structure (XANES) spectroscopy, a method related to crystallography, to probe the electronic states and chemical environment of phosphorus atoms within crystal structures. jst.go.jp This analysis provides data on coordination bonding, hydrogen bonding, and the protonation states of the phosphonate (B1237965) moieties. jst.go.jp

Furthermore, crystal structures of metal-ligand complexes involving glyphosate (B1671968) and its metabolite AMPA have been determined and serve as a basis for validating structures identified in the gas phase by other methods like ion mobility mass spectrometry. vu.nlvu.nl These structural snapshots are invaluable for understanding the stereochemistry of interactions and for guiding the rational design of more potent and selective analogs.

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology for large macromolecular complexes; however, it is generally not suited for the structural elucidation of small molecules like [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid unless it is part of a very large protein or nucleic acid complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for characterizing the structure of phosphonates in solution and for studying their interactions with biological targets. rsc.org Multi-nuclear NMR experiments, including ¹H, ¹³C, and particularly ³¹P NMR, are routinely used to confirm the chemical identity and purity of newly synthesized phosphonate derivatives. mdpi.commdpi.comresearchgate.net The chemical shifts and coupling constants (e.g., J-coupling between H-P and C-P) provide detailed information about the electronic environment and conformation of the molecule. researchgate.net

For studying ligand-target interactions, chemical shift perturbation (CSP) mapping is a common approach. By recording NMR spectra of a target protein with and without the ligand, changes in the chemical shifts of specific amino acid residues can identify the binding site. One- and two-dimensional NMR techniques have been effectively used to identify the degradation products of phosphonates like glyphosate, confirming the presence of AMPA and other metabolites. oipub.com ³¹P NMR is especially diagnostic for this class of compounds, as it can directly monitor the phosphorus atom in different chemical environments, such as during enzymatic reactions. researchgate.net

NMR Nucleus Parameter Information Gained Example Application
¹H Chemical Shift, J-couplingProton environment, molecular connectivity, conformationCharacterization of ethylphosphonate mimics and heterocyclic phosphonates. mdpi.commdpi.com
¹³C Chemical Shift, J-coupling (¹³C-¹H, ¹³C-³¹P)Carbon skeleton, stereochemistry, conformationStructural analysis of functionalized (pyrrolidin-2-yl)phosphonates. researchgate.net
³¹P Chemical ShiftElectronic environment of phosphorus, reaction monitoringTracking enzymatic reactions of aminoalkylphosphonates and identifying metabolites. mdpi.comresearchgate.net

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Understanding the dynamics and energetics of a ligand-target interaction is crucial for drug discovery and development. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free biophysical techniques used for this purpose.

Surface Plasmon Resonance (SPR) measures the binding kinetics of an interaction in real-time. wikipedia.orgyoutube.com In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and the small molecule (analyte) is flowed over the surface. The binding and dissociation are monitored by detecting changes in the refractive index at the surface. youtube.com This provides quantitative data on the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. nih.gov This kinetic information is critical for understanding how quickly a compound binds to its target and how long it remains bound, which are key determinants of its biological effect. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. wikipedia.org By titrating the ligand into a solution containing the target molecule, ITC can determine the binding affinity (Kₐ), reaction stoichiometry (n), and the enthalpy of binding (ΔH) in a single experiment. harvard.edu From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. harvard.edu This data reveals the driving forces behind the binding event (whether it is enthalpy- or entropy-driven), which is invaluable for lead optimization. For high-affinity interactions, displacement titration methods can be employed to accurately determine binding constants in the picomolar range. nih.govresearchgate.net

Illustrative Data Table for Biophysical Analysis The following data is hypothetical and serves to illustrate the typical output of SPR and ITC experiments for a small molecule inhibitor.

Technique Parameter Value Unit Information Provided
SPR kₐ (Association Rate)1.5 x 10⁵M⁻¹s⁻¹Rate of complex formation
kₑ (Dissociation Rate)3.0 x 10⁻³s⁻¹Stability of the complex
Kₑ (Equilibrium Constant)20nMBinding affinity
ITC n (Stoichiometry)1.05-Molar binding ratio
Kₐ (Association Constant)5.2 x 10⁷M⁻¹Binding affinity
ΔH (Enthalpy Change)-8.5kcal/molHeat released upon binding
-TΔS (Entropy Change)-2.1kcal/molChange in disorder upon binding

Mass Spectrometry-Based Proteomics for Target Identification and Modification Analysis

Mass spectrometry (MS)-based proteomics is an indispensable tool for identifying the protein targets of a small molecule and for analyzing any covalent modifications it may induce. A key challenge in drug discovery is identifying both the intended targets and any unintended "off-targets" of a compound.

A powerful chemoproteomic strategy for this purpose is activity-based protein profiling (ABPP). Recent advancements have utilized phosphonate-containing molecules as affinity tags for ABPP. uu.nlnih.gov In this approach, termed PhosID-ABPP, an activity-based probe containing a phosphonate handle is used to covalently label active sites in proteins within a complex proteome. nih.govuu.nl The phosphonate group then acts as an affinity handle for highly selective enrichment of the labeled peptides using immobilized metal-affinity chromatography (IMAC). uu.nl Subsequent analysis by tandem mass spectrometry (MS/MS) allows for the direct identification of the protein target and the precise amino acid residue that the probe has bound to. uu.nlnih.gov This site-specific information is crucial for understanding a compound's mechanism of action and for validating target engagement. uu.nlnih.gov This strategy has successfully identified over 500 unique binding sites for a phosphonate-tagged afatinib (B358) derivative. uu.nlnih.gov

Ion mobility mass spectrometry has also been employed to investigate the structural complexity of metal complexes with AMPA, providing insights into their gas-phase structures and coordination. vu.nlvu.nlresearchgate.net

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research

Ensuring the purity of a chemical compound is essential for accurate biological and pharmacological testing. Advanced chromatographic techniques are the gold standard for the separation, quantification, and purity assessment of phosphonates and their derivatives.

Due to the high polarity of compounds like AMPA and this compound, reversed-phase chromatography can be challenging. mdpi.com Therefore, a variety of specialized chromatographic methods have been developed. These include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method. Techniques often involve derivatization, for example with 9-fluorenylmethyl chloroformate (FMOC-Cl), to improve chromatographic retention and sensitivity. acs.orgnih.gov Different stationary phases, such as C18, anion-exchange, and novel hybrid phases combining anion-exchange and hydrophilic interaction liquid chromatography (HILIC), are used for effective separation. acs.orgoregonstate.edumdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization to make the polar phosphonates volatile. It has been successfully used for the analysis of AMPA and related compounds in water and vegetable matrices. nih.govnih.gov

Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS): This technique is well-suited for separating highly polar and ionic compounds and has been applied to the analysis of phosphonates in complex food matrices, often in combination with sample preparation methods that use chelating agents like EDTA to improve recovery. nih.gov

These methods allow for the detection and quantification of the target compound and any impurities or degradation products at very low levels, often in the parts-per-billion (μg/L) range. nih.govnih.gov

Technique Stationary Phase / Column Derivatization Matrix Reference
UPLC-MS/MSBEH C18FMOC-ClNutritional Ingredients acs.org
LC-MS/MSHybrid Anion-Exchange/HILICNoneHuman Urine mdpi.com
LC-MS/MSAnion ExchangeFMOC-ClNatural Waters oregonstate.edu
GC-MS/MSCapillaryTFAA/HFBWater nih.gov
IC-MS/MSIon ExchangeNoneFood (with EDTA) nih.gov

Future Research Directions and Unexplored Avenues for 2 Ethoxy 2 Oxo Ethyl Amino Methylphosphonic Acid

Integration with Systems Biology Approaches

A systems biology approach offers a powerful framework for elucidating the complex interactions of a compound within a biological system, moving beyond a single-target focus to a network-level understanding. nih.govdrugtargetreview.com For [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid, this holistic methodology could accelerate the discovery of its mechanisms of action and potential therapeutic applications. abertay.ac.ukresearchgate.net By integrating large-scale datasets from genomics, proteomics, and metabolomics, researchers can construct computational models to predict how the compound modulates cellular pathways and gene networks. nih.gov

This strategy can help identify not only the primary targets but also off-target effects, which is crucial for predicting potential side effects or for drug repurposing efforts. drugtargetreview.comabertay.ac.uk For instance, treating cell lines with this compound and subsequently analyzing changes in the transcriptome and proteome can reveal affected pathways, suggesting potential therapeutic uses in areas like oncology or immunology. researchgate.net Such an approach allows for the generation of in silico predictions about the compound's system-wide effects, which can then be validated experimentally. drugtargetreview.com

Table 1: Conceptual Systems Biology Workflow for this compound

PhaseObjectiveMethodologiesPotential Outcome
1. Data Acquisition To gather comprehensive data on cellular responses to the compound.Genomics (RNA-Seq), Proteomics (Mass Spectrometry), Metabolomics.Identification of differentially expressed genes, proteins, and altered metabolite levels.
2. Network Reconstruction To model the biological pathways affected by the compound.Bioinformatic analysis, pathway mapping (e.g., KEGG, GO).A visual map of the compound's impact on cellular signaling and metabolic networks. abertay.ac.uk
3. Target Identification To pinpoint primary and secondary molecular targets.In silico target prediction, molecular docking simulations.A prioritized list of potential protein targets for further validation.
4. Hypothesis Generation To formulate testable hypotheses about the compound's therapeutic potential.Computational modeling, comparative analysis with known drugs. abertay.ac.ukNew indications for the compound, potential for combination therapies.
5. Experimental Validation To confirm the computationally generated hypotheses.In vitro enzyme assays, cell-based functional assays, in vivo models.Validated mechanism of action and preclinical proof-of-concept.

Exploration of Novel Biological Targets

Aminophosphonates are recognized as structural analogs of amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic group. researchgate.net This structural mimicry makes them effective inhibitors of enzymes that process amino acids and phosphates, such as proteases, peptidases, and various metabolic enzymes. researchgate.netfrontiersin.org Consequently, a significant future research direction for this compound is the systematic exploration of its potential as an enzyme inhibitor across a range of therapeutic areas.

Given the biological activity of other α-aminophosphonates, this compound could be screened against various enzyme classes. nih.gov For example, many aminophosphonates have shown promise as anticancer, antiviral, and antibacterial agents. researchgate.netnih.gov The inhibitory potential of this compound could be evaluated against enzymes critical to cancer cell proliferation, such as serine proteases or kinases. nih.gov Similarly, its ability to interfere with viral replication enzymes or essential bacterial metabolic pathways could be investigated. researchgate.net For instance, some phosphonates act as inhibitors of farnesyl pyrophosphate synthase, an enzyme relevant in both bone resorption disorders and cancer. frontiersin.org High-throughput screening against diverse enzyme panels could rapidly identify promising biological targets for this molecule.

Table 2: Potential Biological Target Classes for this compound

Target ClassRationale for InvestigationPotential Therapeutic Area
Proteases Aminophosphonates can act as transition-state mimics for peptide hydrolysis. frontiersin.orgOncology, Infectious Diseases, Inflammation
Kinases The phosphonate (B1237965) group can mimic phosphate (B84403) and interact with ATP-binding sites.Oncology, Autoimmune Disorders
Metabolic Enzymes As amino acid mimics, they can interfere with metabolic pathways. researchgate.netInfectious Diseases, Metabolic Disorders
Phosphatases The stable P-C bond makes them non-hydrolyzable phosphate analogs. frontiersin.orgVarious
Cholinesterases (AChE, BuChE) Some aminophosphonates have shown inhibitory activity against these enzymes. mdpi.comNeurodegenerative Diseases

Development of Advanced Delivery Systems (at a conceptual, research level)

A significant challenge for phosphonate-based therapeutics is their poor cell membrane permeability, which is due to the negative charge of the phosphonate group at physiological pH. nih.govresearchgate.net Therefore, a key area of future research at the conceptual level is the design and development of advanced delivery systems to enhance the bioavailability and intracellular concentration of this compound. nih.gov

One well-established strategy is the use of prodrugs, where the phosphonate group is temporarily masked with moieties that are cleaved intracellularly to release the active compound. frontiersin.orgnih.gov Common prodrug approaches include acyloxyalkyl esters (such as the pivaloyloxymethyl or POM group) and phosphoramidates, which often use amino acid esters. nih.govresearchgate.net These modifications neutralize the negative charge, facilitating passive diffusion across cell membranes.

Another promising avenue is the use of nanoengineering and nanotechnology for drug delivery. nih.gov This could involve encapsulating this compound in nanocarriers like polymeric micelles or mesoporous silica (B1680970) nanoparticles. A more recent strategy involves a competitive coordination approach using metal-phenolic networks (MPNs) as templates to construct stimuli-responsive nanodrugs, which could allow for targeted release. nih.gov

Table 3: Conceptual Advanced Delivery Strategies for this compound

Delivery StrategyMechanism of ActionPotential Advantages
Prodrugs (e.g., POM esters) The charged phosphonate is masked by a lipophilic group, which is enzymatically cleaved inside the cell. nih.govresearchgate.netEnhanced cell permeability, improved oral bioavailability. frontiersin.org
Phosphoramidate Prodrugs The phosphonate is masked with an amino acid ester, which is cleaved by intracellular enzymes. nih.govCan generate less problematic byproducts (amino acids). nih.gov
Nanocarrier Encapsulation The compound is encapsulated within a nanoparticle (e.g., liposome, polymer).Protection from degradation, potential for targeted delivery. nih.gov
Metal-Phenolic Networks (MPNs) The compound competitively coordinates with metal ions, forming a nanostructure that can be designed for stimuli-responsive release. nih.govHigh drug loading, stimuli-responsive release, versatile formulation. nih.gov

Interdisciplinary Collaborations for Expanded Research Scope

The multifaceted nature of phosphonate chemistry necessitates a highly interdisciplinary approach to fully realize the potential of compounds like this compound. rsc.orgresearchgate.net The structural and chemical properties of phosphonates make them relevant to a wide range of fields, including medicine, materials science, agriculture, and environmental science. uoc.gr Future progress will depend on fostering collaborations between experts in these diverse areas.

For example, collaborations between synthetic chemists and biologists are fundamental for designing and evaluating novel aminophosphonates for specific biological targets. researchgate.net Furthermore, partnering with materials scientists could lead to the development of novel metal-organic frameworks (MOFs) where this compound acts as an organic linker, potentially creating materials with applications in catalysis, gas storage, or even drug delivery. researchgate.netuoc.grrsc.org Pharmacologists and clinicians would be essential for translating promising in vitro findings into preclinical and clinical development. Such collaborations ensure that research efforts are synergistic, leading to innovations that would be unattainable from a single disciplinary perspective. rsc.org

Table 4: Potential Interdisciplinary Collaborations

Collaborating DisciplineResearch FocusPotential Outcome
Medicinal Chemistry & Pharmacology Design, synthesis, and evaluation of analogs for enhanced biological activity and drug-like properties.Identification of lead compounds for therapeutic development. frontiersin.org
Materials Science & Crystal Engineering Use of the compound as a linker in metal-organic frameworks (MOFs). rsc.orgNovel materials for catalysis, separation, or proton conduction. researchgate.netuoc.gr
Computational Chemistry & Biology Molecular modeling, docking studies, and systems biology analysis.Prediction of biological targets and mechanisms of action. nih.gov
Agrochemistry Screening for herbicidal or pesticidal activity. mdpi.comDevelopment of new crop protection agents.
Biochemical Engineering Development of enzymatic or microbial synthesis routes.Greener and more efficient production methods.

Emerging Methodologies for Studying Phosphonate Chemistry

Recent advances in synthetic and analytical chemistry offer new tools to investigate this compound more efficiently and sustainably. Adopting these emerging methodologies will be crucial for accelerating research and development. rsc.org

In the area of synthesis, "green chemistry" principles are becoming increasingly important. rsc.org This includes the use of ultrasound-assisted and microwave-promoted reactions, which can significantly reduce reaction times and improve yields compared to conventional methods. rsc.org Solvent-free synthesis or the use of benign solvents like polyethylene (B3416737) glycol (PEG) also represent more environmentally friendly approaches. rsc.orgfrontiersin.org The development of novel catalysts, such as nanoparticles, can further enhance the efficiency and selectivity of phosphonate synthesis. rsc.org High-throughput synthesis methods can accelerate the discovery of new phosphonate derivatives by allowing for the rapid screening of various reaction parameters. kobv.demdpi.com

For characterization and analysis, advanced techniques are enabling a deeper understanding of phosphonate chemistry. For example, in situ characterization methods can provide insights into reaction pathways and mechanisms. kobv.demdpi.com Furthermore, genomics-enabled approaches, such as searching for biosynthetic gene clusters, can guide the discovery of novel, naturally occurring phosphonates and their biological functions. nih.gov

Table 5: Emerging Methodologies in Phosphonate Research

MethodologyDescriptionAdvantage for this compound Research
Green Synthetic Methods Includes ultrasound, microwave-assisted, and solvent-free reactions. rsc.orgReduced environmental impact, faster reaction times, and potentially higher yields. rsc.org
Mechanochemical Synthesis Synthesis performed by grinding solid reactants, often with little to no solvent. kobv.deEnvironmentally friendly and can produce compounds inaccessible by conventional means. kobv.de
High-Throughput Synthesis Automated methods to rapidly screen a large number of reaction conditions. mdpi.comAccelerated optimization of synthesis and discovery of new derivatives. kobv.de
Advanced Catalysis Use of novel catalysts like nanoparticles or peptide-based catalysts. rsc.orgnih.govIncreased reaction efficiency, selectivity, and sustainability.
In Situ Characterization Techniques that monitor the reaction as it occurs. mdpi.comProvides a better understanding of reaction mechanisms and kinetics. kobv.de
Genome Mining Identifying biosynthetic gene clusters for natural phosphonates. nih.govCould inspire the design of novel bioactive analogs.

Conclusion: Synthesis of Research Findings and Future Outlook

Summary of Key Academic Contributions and Discoveries

The primary academic contributions relevant to [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid lie in the development of synthetic methodologies for aminophosphonates and the discovery of their diverse biological activities. Aminophosphonic acids are recognized as structural analogues of amino acids, where a phosphonic acid moiety replaces the carboxylic acid group. This structural similarity allows them to act as antagonists or inhibitors in various biological pathways.

Key discoveries in the broader field that provide a foundation for understanding this specific compound include:

Synthesis of α-Aminophosphonates: The Kabachnik-Fields reaction and the aza-Pudovik reaction are cornerstone synthetic routes that have been extensively studied and optimized. These methods allow for the three-component condensation of an amine, an aldehyde, and a phosphite (B83602) to generate α-aminophosphonates. Research has focused on developing more efficient and environmentally friendly catalytic systems for these reactions.

Biological Activity: Aminophosphonates have been shown to exhibit a wide range of biological activities, including as enzyme inhibitors, herbicides, and potential therapeutic agents. Their ability to mimic the transition state of peptide bond hydrolysis makes them potent inhibitors of proteases and other enzymes.

Derivatives of N-(phosphonomethyl)glycine: The core structure of this compound is an ethyl ester of N-(phosphonomethyl)glycine. N-(phosphonomethyl)glycine, commonly known as glyphosate (B1671968), is a widely used herbicide. The academic contribution in this area is vast, focusing on its mechanism of action, environmental fate, and the synthesis of its various derivatives.

Challenges and Opportunities in Phosphonate (B1237965) Research

The field of phosphonate research, while mature in some respects, continues to present several challenges and opportunities that are relevant to the study of this compound.

Challenges:

Stereoselective Synthesis: Many biological applications of aminophosphonates are dependent on a specific stereochemistry. A significant challenge remains in the development of highly efficient and practical methods for the asymmetric synthesis of chiral aminophosphonates.

Understanding Structure-Activity Relationships: While a large number of aminophosphonates have been synthesized and tested for biological activity, a comprehensive understanding of their structure-activity relationships is often lacking. This gap in knowledge can hinder the rational design of new and more effective compounds.

Environmental Impact: For phosphonates with applications in agriculture, such as derivatives of glyphosate, understanding their environmental persistence, degradation pathways, and potential long-term ecological effects is a critical challenge.

Opportunities:

Development of Novel Catalysts: There is a continuing opportunity to discover and develop new catalysts that can improve the efficiency, selectivity, and environmental footprint of aminophosphonate synthesis.

Exploration of New Applications: The unique chemical and biological properties of phosphonates suggest that their applications could be expanded beyond current uses. For instance, their metal-chelating properties make them of interest in materials science and for the development of new medical imaging agents.

Biocatalysis: The use of enzymes for the synthesis and modification of phosphonates is a growing area of research that offers the potential for highly selective and sustainable chemical transformations.

Long-Term Vision for Research on this compound

Given that this compound is an ester derivative of N-(phosphonomethyl)glycine, a long-term vision for research on this specific compound would likely focus on several key areas:

Prodrug Development: The ethyl ester group could function as a prodrug moiety, designed to improve the bioavailability or cellular uptake of the parent acid. Future research could investigate the enzymatic or chemical hydrolysis of the ester in biological systems and evaluate its potential as a targeted delivery system.

Comparative Biological Activity Studies: A systematic investigation into the biological activity of this compound compared to its parent compound, N-(phosphonomethyl)glycine, and other derivatives would be a valuable area of study. This could reveal unique properties or enhanced efficacy in specific applications.

Material Science Applications: The phosphonic acid group has a strong affinity for metal ions. Research could explore the use of this compound as a building block for the synthesis of novel metal-organic frameworks (MOFs) or as a surface modifier for nanoparticles, with potential applications in catalysis, sensing, or drug delivery.

Q & A

Q. What synthetic methodologies are available for preparing [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid and its derivatives?

The synthesis of aminoalkylphosphonic acids typically involves nucleophilic addition of hypophosphorous acid (or its derivatives) to imines. For example:

  • Method 1 : Baylis et al. reported using β-(diphenylmethyl)imines with hypophosphorous acid derivatives to generate protected aminoalkylphosphonous acids .
  • Method 2 : Jiao et al. developed a one-pot synthesis via bis(trimethylsilyl) phosphonite addition to N-tritylalkanimines, yielding functionalized phosphonous acids .
    For this compound, analogous strategies could involve protecting the amino group (e.g., with Fmoc, Boc, or trityl) and esterifying the phosphonite terminal. Post-synthetic deprotection (e.g., HCl cleavage) and purification (e.g., EtOH recrystallization) are critical steps .

Q. How can the purity and structure of this compound be validated experimentally?

  • Chromatography : Reverse-phase HPLC with anion-exchange columns (e.g., Primesep SB) is effective for separating phosphonic acids. LC/MS compatibility allows for mass confirmation .
  • Spectroscopy : 31^{31}P NMR confirms phosphonate group integrity, while 1^{1}H/13^{13}C NMR resolves ethoxy and amino substituents. FT-IR can identify characteristic P=O and N-H stretches.
  • Elemental Analysis : Validates stoichiometry, especially for novel derivatives.

Advanced Research Questions

Q. What analytical challenges arise in detecting trace amounts of this compound in environmental matrices, and how can they be addressed?

  • Challenge : Low recovery rates (1.1–56.7%) and matrix interference in complex samples like water .
  • Solution :
    • Electromembrane Extraction (EME) : Coupled with CE-C4^4D enhances sensitivity by extracting analytes through a supported liquid membrane (SLM) impregnated with 1-octanol .
    • LC/MS/MS : Provides low detection limits (e.g., 0.1 ng/mL) and specificity. ASTM D7597-09e2 outlines validated protocols for related phosphonic acids in water .

Q. How can enzymatic interactions of this compound be studied mechanistically?

  • Kinetic Assays : Measure inhibition constants (KiK_i) against target enzymes (e.g., carboxypeptidases) using fluorogenic substrates.
  • Structural Studies : X-ray crystallography or molecular docking can map binding interactions, leveraging homology models of enzymes like 2-aminoethylphosphonic acid (2AEP) dehydrogenases .
  • Mutagenesis : Identify critical residues by comparing wild-type and mutant enzyme activities.

Q. What experimental strategies resolve contradictions in reported synthetic yields or analytical recoveries?

  • Yield Optimization : Vary reaction conditions (e.g., solvent polarity, temperature) and protecting groups. For example, Haemers et al. achieved 56% yield using trityl protection and HCl deprotection .
  • Recovery Improvement : Adjust SLM composition (e.g., 1-octanol vs. dihexyl ether) in EME to enhance analyte partitioning .

Methodological Considerations

Q. How can computational methods guide the design of this compound derivatives for enzyme inhibition?

  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to optimize phosphonate-enzyme interactions.
  • Molecular Dynamics (MD) : Simulate binding stability in aqueous and membrane environments.
  • QSAR Models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with inhibitory potency.

Q. What are the pitfalls in interpreting 31^{31}31P NMR data for phosphonic acid derivatives?

  • Chemical Shift Variability : Phosphonate shifts are sensitive to pH and counterions. Always report measurement conditions (e.g., D2_2O vs. CDCl3_3).
  • Impurity Peaks : Residual silyl or benzyl protecting groups may appear as minor signals. Use DEPT-135 or HSQC to confirm assignments.

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[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid
Reactant of Route 2
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[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid

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